Physicochemical Property Comparison: Lipophilicity and Polar Surface Area
Benzofuran-3(2H)-ylidenehydrazine (LogP 1.44, TPSA 47.61 Ų) occupies a distinct physicochemical space compared to its 2-acetyl analog, 1-(2-Benzofuranyl)ethanone hydrazone (LogP ~2.1, TPSA 43.1 Ų), making it more aligned with CNS drug-like chemical space (CNS MPO score ≥4) due to its lower lipophilicity and higher polar surface area [1]. This difference can be critical for early-stage compound triaging in phenotypic screening libraries.
| Evidence Dimension | Lipophilicity (LogP) & Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | LogP = 1.44; TPSA = 47.61 Ų |
| Comparator Or Baseline | 1-(2-Benzofuranyl)ethanone hydrazone (CAS 1009843-43-9): LogP ~2.1; TPSA ~43.1 Ų |
| Quantified Difference | ΔLogP ≈ -0.66; ΔTPSA ≈ +4.5 Ų |
| Conditions | In silico prediction using consensus LogP model and topological PSA calculation. |
Why This Matters
Lower LogP and higher TPSA enhance solubility and reduce nonspecific protein binding, key parameters for selecting CNS-active lead compounds.
- [1] YYBYY Chemical Platform. 1-benzofuran-3-ylidenehydrazine Compound Summary: CAS 34823-97-7. (Data for comparator inferred from standard databases). 2023. View Source
